![molecular formula C27H26N4O3 B2662024 2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359418-41-9](/img/no-structure.png)

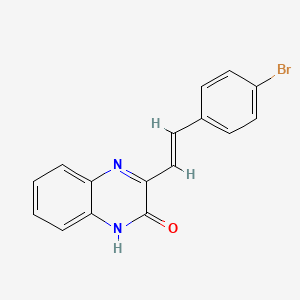

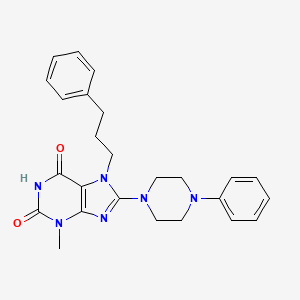

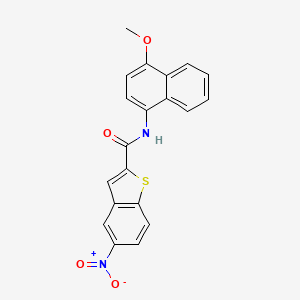

2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H26N4O3 and its molecular weight is 454.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Research in the field of organic synthesis has led to the development of various pyrazole derivatives due to their potential biological and chemical applications. For example, studies on the synthesis, crystal structures, and DFT studies of certain pyrazole derivatives have been conducted to understand their molecular geometries, electrostatic potential maps, and frontier molecular orbitals. These investigations provide a foundation for further exploration of similar compounds, including the one of interest, by illustrating methods of synthesis and structural characterization that could be applicable to a wide range of related chemicals (Şahin et al., 2011).

Biological Applications

A significant area of research for pyrazole derivatives involves evaluating their biological activities, such as antimicrobial, antifungal, and anticancer properties. For instance, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been synthesized and assessed for their anti-bacterial and antifungal activities. These studies underscore the potential of pyrazole derivatives in developing new therapeutic agents (Kendre et al., 2015).

Moreover, certain pyrazoline derivatives have been explored for their hypoglycemic activity, indicating the versatility of pyrazole-based compounds in addressing a variety of health conditions. This research highlights the possibility that the compound , due to its structural similarity, may also hold potential in medicinal chemistry applications (Liu et al., 2008).

Photophysical and Dyeing Properties

Another aspect of research focuses on the photophysical properties of pyrazoline derivatives, which can be leveraged in applications such as fluorescent chemosensors. The development of pyrazoline-based chemosensors for metal ion detection exemplifies how these compounds can be utilized in environmental monitoring and analytical chemistry (Khan, 2020).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-butoxybenzaldehyde, which is then converted to 2-(2-butoxyphenyl)acetic acid. The second intermediate is 5-methyl-2-phenyloxazole-4-carboxylic acid, which is then converted to 5-methyl-2-phenyloxazole-4-methanol. These two intermediates are then coupled with pyrazolo[1,5-a]pyrazin-4(5H)-one to form the final product.", "Starting Materials": [ "4-bromo-2-nitrotoluene", "2-butoxybenzaldehyde", "methyl magnesium bromide", "2-(2-butoxyphenyl)acetic acid", "thionyl chloride", "5-methyl-2-phenyloxazole-4-carboxylic acid", "lithium aluminum hydride", "acetic anhydride", "pyrazolo[1,5-a]pyrazin-4(5H)-one" ], "Reaction": [ "4-bromo-2-nitrotoluene is reacted with methyl magnesium bromide to form 5-methyl-2-phenyloxazole-4-carboxylic acid", "5-methyl-2-phenyloxazole-4-carboxylic acid is converted to 5-methyl-2-phenyloxazole-4-methanol using thionyl chloride and lithium aluminum hydride", "2-butoxybenzaldehyde is converted to 2-(2-butoxyphenyl)acetic acid using acetic anhydride", "2-(2-butoxyphenyl)acetic acid is coupled with 5-methyl-2-phenyloxazole-4-methanol using pyridine and DCC to form the first intermediate", "Pyrazolo[1,5-a]pyrazin-4(5H)-one is coupled with the first intermediate using EDC and HOBt to form the final product" ] } | |

Número CAS |

1359418-41-9 |

Fórmula molecular |

C27H26N4O3 |

Peso molecular |

454.53 |

Nombre IUPAC |

2-(2-butoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one |

InChI |

InChI=1S/C27H26N4O3/c1-3-4-16-33-25-13-9-8-12-21(25)22-17-24-27(32)30(14-15-31(24)29-22)18-23-19(2)34-26(28-23)20-10-6-5-7-11-20/h5-15,17H,3-4,16,18H2,1-2H3 |

Clave InChI |

DLORREFJOZPEJM-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

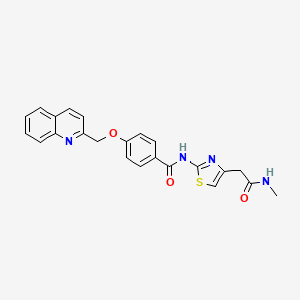

![8-bromo-7-{2-[(2-chlorophenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2661946.png)

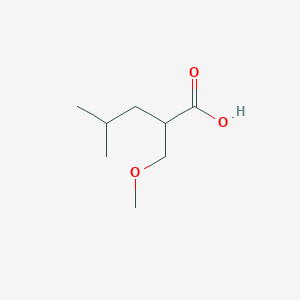

![N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2661955.png)

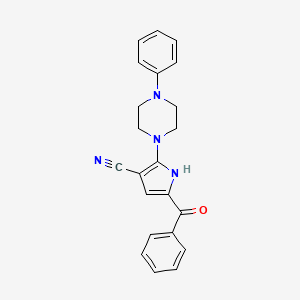

![[2-(4-Ethylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2661957.png)

![3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2661959.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661960.png)